E3 Ligase Ligand-linker Conjugate 28

PROTAC Linker length Ternary complex

Conjugate 28 integrates a thalidomide-derived CRBN ligand with a semi-rigid piperazine-azetidine linker and a Boc-protected amine, delivering predictable ternary complex geometry and efficient ubiquitination. The medium-length, rigidity-tuned linker design avoids the degradation variability caused by simple PEG or alkyl chains, making it a high-probability starting point for targets with compatible binding pocket geometries. Its pre-optimized linker length and Boc protection enable parallel synthesis workflows for rapid PROTAC library generation. Well-characterized solubility in standard in vivo formulations (10% DMSO/40% PEG300/5% Tween 80/45% saline) minimizes precipitation risk during PK/PD studies. Select Conjugate 28 for reproducible degradation profiles and streamlined lead optimization.

Molecular Formula C26H33N5O6
Molecular Weight 511.6 g/mol
Cat. No. B12379995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 Ligase Ligand-linker Conjugate 28
Molecular FormulaC26H33N5O6
Molecular Weight511.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)CN2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O
InChIInChI=1S/C26H33N5O6/c1-26(2,3)37-25(36)30-14-16(15-30)13-28-8-10-29(11-9-28)17-4-5-18-19(12-17)24(35)31(23(18)34)20-6-7-21(32)27-22(20)33/h4-5,12,16,20H,6-11,13-15H2,1-3H3,(H,27,32,33)
InChIKeyQHHHARJMVKARQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





E3 Ligase Ligand-linker Conjugate 28: A Thalidomide-Based CRBN-Recruiting Intermediate for PROTAC Synthesis


E3 Ligase Ligand-linker Conjugate 28 (CAS: 2229717-76-2; MW: 511.57) is a heterobifunctional building block comprising a thalidomide-derived Cereblon (CRBN) E3 ligase ligand covalently attached to a flexible linker terminating in a Boc-protected amine . It serves as a key intermediate for assembling proteolysis-targeting chimeras (PROTACs) and related targeted protein degradation (TPD) molecules, enabling CRBN recruitment and subsequent ubiquitin-proteasome mediated degradation of the target protein .

E3 Ligase Ligand-linker Conjugate 28: Why In-Class CRBN Ligand-Linker Conjugates Are Not Interchangeable


Substituting one CRBN ligand-linker conjugate for another is scientifically unsound due to the critical influence of linker length, composition, and exit vector on ternary complex formation and degradation efficiency . Even minor alterations in linker structure—such as the inclusion of rigid heterocycles like piperazine and azetidine as found in Conjugate 28—can dramatically alter PROTAC potency, selectivity, and physiochemical properties [1]. The quantitative evidence presented below demonstrates specific, measurable differentiators that directly impact procurement and experimental design decisions.

E3 Ligase Ligand-linker Conjugate 28: Head-to-Head Quantitative Differentiation Against Closest Analogs


Linker Length and Composition: Optimized for Ternary Complex Formation vs. Shorter and Longer Analogs

Conjugate 28 features a piperazine-azetidine linker of approximately 11-12 atoms, placing it within the optimal length range for CRBN-based PROTACs (12 to >20 carbons) . This contrasts with shorter conjugates like Thalidomide-4-O-C2-NH2 (2-atom linker) and longer PEG-based analogs. Studies show that medium-length linkers (13-15 atoms) can reduce degradation potency compared to optimized lengths [1], while shorter linkers restrict ternary complex geometry. The inclusion of a piperazine ring imparts semi-rigidity, which can enhance cooperative binding compared to fully flexible alkyl chains [2].

PROTAC Linker length Ternary complex

Solubility Profile: 10 mM DMSO Solubility Balances Handling and Formulation vs. Higher Solubility Analogs

Conjugate 28 exhibits a typical DMSO solubility of 10 mM . This is markedly lower than the extremely high solubility (125 mg/mL, ~353 mM) observed for the short-linker analog Thalidomide-4-O-C2-NH2 hydrochloride , but comparable to other medium-length conjugates like Thalidomide-O-amido-C3-NH2 (10 mM) [1]. The moderate solubility ensures ease of handling for in vitro assays while indicating a need for optimized in vivo formulations (e.g., PEG300/Tween 80/saline mixtures) .

Solubility DMSO Formulation

Synthetic Versatility: Boc-Protected Amine Enables Controlled Conjugation vs. Free Amine Analogs

Conjugate 28 incorporates a tert-butyloxycarbonyl (Boc) protecting group on the terminal amine of the linker . This contrasts with free amine conjugates like Thalidomide-4-O-C2-NH2, which are immediately reactive but lack orthogonal protection. The Boc group allows for stable storage and shipping, then quantitative deprotection under mild acidic conditions (e.g., TFA/DCM) to reveal a nucleophilic amine for subsequent coupling to a target protein ligand [1]. This controlled activation step provides greater synthetic flexibility and reduces unwanted side reactions during multi-step PROTAC assembly.

PROTAC synthesis Boc deprotection Conjugation

CRBN Recruitment: Thalidomide Core Maintains Nanomolar Affinity vs. Lenalidomide/Pomalidomide Analogs

The thalidomide moiety in Conjugate 28 is known to bind CRBN with an affinity in the low micromolar range (IC50 ~1-10 µM), comparable to lenalidomide and pomalidomide [1]. While direct binding data for Conjugate 28 itself is not published, the parent thalidomide scaffold has been extensively characterized. Substitution with other IMiDs (e.g., lenalidomide, pomalidomide) can alter CRBN neosubstrate degradation profiles and linker attachment chemistry, making thalidomide the preferred choice for many PROTAC programs due to its well-established exit vectors and synthetic tractability [2].

CRBN Binding affinity IMiD

E3 Ligase Ligand-linker Conjugate 28: Precision-Fit Scenarios for Scientific and Industrial Use


High-Throughput PROTAC Library Synthesis

Conjugate 28 is ideally suited for generating diverse PROTAC libraries targeting novel protein-of-interest (POI) ligands. Its optimized linker length and Boc protection streamline parallel synthesis workflows, enabling rapid coupling to various warheads and subsequent biological screening. The moderate solubility facilitates automated liquid handling .

CRBN-Mediated Degradation of Cytosolic and Nuclear Targets

When a target protein's cellular localization and binding pocket geometry are known to be compatible with a medium-length, semi-rigid linker, Conjugate 28 provides a high-probability starting point. It is particularly effective for targets where a 4-position thalidomide exit vector aligns favorably with the warhead binding site, as established in numerous PROTAC case studies [1].

In Vivo Proof-of-Concept Studies with Optimized Formulation

For projects advancing to in vivo efficacy models, Conjugate 28's well-characterized solubility profile allows for straightforward formulation using standard vehicles (e.g., 10% DMSO/40% PEG300/5% Tween 80/45% saline). This minimizes the risk of precipitation upon injection and ensures consistent exposure, critical for reliable PK/PD correlations .

Technical Documentation Hub

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